molecular formula C9H7Br2IO2 B2803230 Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate CAS No. 1370600-69-3

Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate

Cat. No. B2803230
M. Wt: 433.865
InChI Key: UCAGPZLXUFZXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, “Methyl 3-bromo-2-(bromomethyl)propanoate”, has been analyzed . It consists of a propanoate (propionate) backbone with bromomethyl groups attached. The presence of bromine atoms suggests that it might be a good leaving group in reactions.

Scientific Research Applications

Synthesis of Anti-cancer Drugs

The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs that inhibit thymidylate synthase, illustrates the role of brominated compounds in pharmaceutical development. Such intermediates are pivotal in creating drugs with targeted therapeutic effects against cancer cells (Cao Sheng-li, 2004).

Antipsychotic Agents Development

The creation of potent series of substituted benzamides for antipsychotic medications showcases the use of brominated intermediates in developing treatments for psychiatric disorders. These compounds, acting as inhibitors of dopamine D-2 receptors, demonstrate the importance of brominated molecules in synthesizing compounds with specific biological activities (T. Högberg et al., 1990).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy underscore the significance of brominated compounds in creating photosensitizers for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, crucial for effective photodynamic therapy applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).

Genotoxic Impurities Detection in Pharmaceuticals

The development and validation of HPLC methods for detecting genotoxic impurities in lenalidomide drug substances demonstrate the use of brominated compounds in pharmaceutical quality control. This ensures the safety and efficacy of medications by identifying potential harmful impurities at very low levels (Kishore Gaddam et al., 2020).

Advanced Materials and Chemical Synthesis

The electrochemical synthesis of hypervalent iodine oxidants from iodobenzenes, including those with brominated precursors, highlights the role of brominated compounds in producing environmentally benign and selective oxidants for organic synthesis. This technique emphasizes the shift towards greener chemical processes by avoiding toxic and unstable oxidants (T. Bystron et al., 2022).

Safety And Hazards

“Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate” is likely to be hazardous given its bromomethyl groups. A related compound, “Methyl 3-bromo-2-(bromomethyl)propionate”, is considered hazardous and can cause skin and eye irritation. It is harmful if swallowed, in contact with skin, or inhaled .

properties

IUPAC Name

methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2IO2/c1-14-9(13)6-2-5(12)3-8(11)7(6)4-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAGPZLXUFZXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)I)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-2-(bromomethyl)-5-iodobenzoate

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